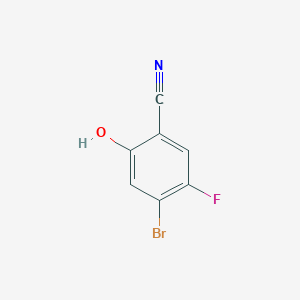

4-Bromo-5-fluoro-2-hydroxybenzonitrile

Description

4-Bromo-5-fluoro-2-hydroxybenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₃BrFNO and a molecular weight of 230.01 g/mol. This compound features a bromine atom at the 4-position, a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitrile group at the 1-position on the benzene ring. Its unique substitution pattern enhances its utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate for designing bioactive molecules.

Properties

IUPAC Name |

4-bromo-5-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBNMZLXTQRDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-hydroxybenzonitrile typically involves the halogenation of a precursor benzonitrile compound. One common method is the bromination and fluorination of 2-hydroxybenzonitrile. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-hydroxybenzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation to form quinones or reduction to form alcohols.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted benzonitriles.

Oxidation Products: Quinones and related compounds.

Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

4-Bromo-5-fluoro-2-hydroxybenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Positional and Functional Group Isomers

5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)

- Structure : Bromine at 5-position, hydroxyl at 2-position, nitrile at 1-position.

- Molecular Weight : 198.017 g/mol .

- Key Differences : Lacks the 5-fluoro substituent.

- Properties : Forms intermolecular O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å), leading to planar molecular arrangements in crystals .

- Applications : Intermediate for antiretroviral drugs, cancer therapies, and osteoporosis treatments .

4-Bromo-2-hydroxybenzonitrile (CAS 288067-35-6)

- Structure : Bromine at 4-position, hydroxyl at 2-position.

- Molecular Weight : 198.017 g/mol .

- Key Differences : Lacks the 5-fluoro group.

- Commercial Data : Priced at JPY 18,000/5g , indicating higher synthesis complexity compared to 2-bromo-5-hydroxybenzonitrile (JPY 16,000/5g) .

4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 916792-07-9)

- Structure : Bromine at 4-position, fluorine at 2-position, methyl at 5-position.

- Key Differences : Methyl group instead of hydroxyl at 2-position; fluorine at 2-position vs. 5-position in the target compound.

- Impact : Methyl groups increase steric hindrance, while fluorine’s position alters electronic effects (e.g., electron-withdrawing nature) .

Substituent Variations

4-Bromo-2-chloro-5-fluorobenzonitrile (CAS 1126779-33-6)

- Structure : Chlorine replaces the hydroxyl group at 2-position.

- Key Differences : Chlorine’s lower electronegativity reduces hydrogen-bonding capability compared to hydroxyl.

- Applications : Likely used in halogen-rich bioactive compounds, though safety protocols differ due to chlorine’s toxicity .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Structure : Aldehyde group replaces nitrile at 1-position.

- Key Differences : Aldehydes undergo oxidation more readily than nitriles, limiting stability in acidic conditions .

Physicochemical Properties

Biological Activity

4-Bromo-5-fluoro-2-hydroxybenzonitrile (C7H3BrFNO) is a halogenated aromatic compound that has drawn attention due to its potential biological activities. The presence of both bromine and fluorine atoms, along with a hydroxyl group and a nitrile functionality, suggests a diverse range of interactions with biological systems. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by:

- Molecular Formula : C7H3BrFNO

- Molecular Weight : 202.01 g/mol

- CAS Number : 17931066

- Structure : The compound features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, which is also substituted with bromine and fluorine atoms.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in pharmacology and medicinal chemistry.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that halogenated benzonitriles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Jiang et al. (2011) | Identified potential antiretroviral properties in halogenated benzonitriles. |

| Tsuhako et al. (2012) | Reported on the anticancer efficacy of related compounds in vitro. |

| Wetzel et al. (2011) | Explored the use of similar compounds in osteoporosis treatment. |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for drug design. The substitution pattern on the benzene ring influences its binding affinity to targets such as kinases and phosphatases.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the bromine and fluorine substituents in enhancing biological activity. For example, the introduction of fluorine at the 5-position significantly increases lipophilicity, improving membrane permeability and bioavailability.

Key Observations:

- Fluorine Substitution : Enhances potency due to increased electron-withdrawing effects.

- Bromine Presence : Contributes to hydrophobic interactions with target proteins.

- Hydroxyl Group : Serves as a hydrogen bond donor, facilitating interactions with active sites of enzymes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Bromination and Fluorination : Starting from 2-hydroxybenzonitrile, bromination can be performed using bromine in an organic solvent followed by selective fluorination using reagents like Selectfluor.

- Nucleophilic Substitution : Utilizing nucleophilic aromatic substitution reactions can also yield the desired compound by replacing suitable leaving groups with bromine or fluorine.

Case Studies

Recent research highlights the compound's potential in drug discovery:

- Antiviral Properties : A study demonstrated that related compounds showed significant antiviral activity against HIV, suggesting that this compound could be further explored for similar applications.

- Synergistic Effects : In combination therapies, this compound exhibited synergistic effects when used alongside established chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.